molecular formula C18H14ClN5O B11212524 (4-Chlorophenyl)[1-(4-methoxyphenyl)pyrazolo[4,5-e]pyrimidin-4-yl]amine

(4-Chlorophenyl)[1-(4-methoxyphenyl)pyrazolo[4,5-e]pyrimidin-4-yl]amine

Cat. No.: B11212524
M. Wt: 351.8 g/mol
InChI Key: STDFKGNXIFLJHW-UHFFFAOYSA-N
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Description

(4-Chlorophenyl)[1-(4-methoxyphenyl)pyrazolo[4,5-e]pyrimidin-4-yl]amine is a complex organic compound featuring a pyrazolo[4,5-e]pyrimidine core. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer properties. The presence of both chlorophenyl and methoxyphenyl groups contributes to its unique chemical behavior and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chlorophenyl)[1-(4-methoxyphenyl)pyrazolo[4,5-e]pyrimidin-4-yl]amine typically involves multi-step organic reactions One common method starts with the preparation of the pyrazolo[4,5-e]pyrimidine core, which can be synthesized via cyclization reactions involving appropriate precursors such as hydrazines and pyrimidine derivatives

For instance, a typical synthetic route might involve:

    Cyclization: Formation of the pyrazolo[4,5-e]pyrimidine core from hydrazine and a suitable pyrimidine derivative under acidic or basic conditions.

    Substitution: Introduction of the 4-chlorophenyl group via a nucleophilic aromatic substitution reaction.

    Methoxylation: Introduction of the 4-methoxyphenyl group through a similar substitution reaction, often using methoxybenzene derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability. Additionally, purification steps such as recrystallization or chromatography would be essential to obtain the compound in its desired form.

Chemical Reactions Analysis

Types of Reactions

(4-Chlorophenyl)[1-(4-methoxyphenyl)pyrazolo[4,5-e]pyrimidin-4-yl]amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like sodium methoxide (NaOCH₃) or chlorinating agents can facilitate substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

Chemistry

In chemistry, (4-Chlorophenyl)[1-(4-methoxyphenyl)pyrazolo[4,5-e]pyrimidin-4-yl]amine is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of various chemical modifications and the study of structure-activity relationships.

Biology and Medicine

This compound has shown promise in biological and medicinal research, particularly as a potential anticancer agent. Studies have demonstrated its ability to inhibit certain cancer cell lines, making it a candidate for further drug development .

Industry

In the industrial sector, this compound could be used in the development of new pharmaceuticals or as an intermediate in the synthesis of other biologically active molecules.

Mechanism of Action

The mechanism of action of (4-Chlorophenyl)[1-(4-methoxyphenyl)pyrazolo[4,5-e]pyrimidin-4-yl]amine involves its interaction with specific molecular targets within cells. It is believed to inhibit certain enzymes or signaling pathways that are crucial for cancer cell proliferation. For instance, it may target cyclin-dependent kinases (CDKs), which play a key role in cell cycle regulation .

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share a similar core structure and have been studied for their anticancer properties.

    Triazolopyrimidine derivatives: These compounds also exhibit biological activities and are used in medicinal chemistry research.

Uniqueness

What sets (4-Chlorophenyl)[1-(4-methoxyphenyl)pyrazolo[4,5-e]pyrimidin-4-yl]amine apart is its specific substitution pattern, which may confer unique biological activities and selectivity towards certain molecular targets. This makes it a valuable compound for further research and potential therapeutic applications.

Properties

Molecular Formula

C18H14ClN5O

Molecular Weight

351.8 g/mol

IUPAC Name

N-(4-chlorophenyl)-1-(4-methoxyphenyl)pyrazolo[3,4-d]pyrimidin-4-amine

InChI

InChI=1S/C18H14ClN5O/c1-25-15-8-6-14(7-9-15)24-18-16(10-22-24)17(20-11-21-18)23-13-4-2-12(19)3-5-13/h2-11H,1H3,(H,20,21,23)

InChI Key

STDFKGNXIFLJHW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C3=NC=NC(=C3C=N2)NC4=CC=C(C=C4)Cl

Origin of Product

United States

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